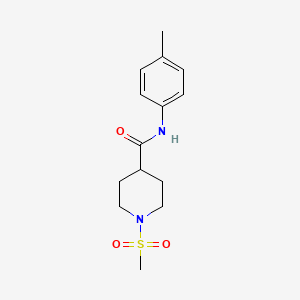![molecular formula C21H19ClN4O2S2 B2744159 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1242860-61-2](/img/structure/B2744159.png)
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These types of compounds are typically synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds is typically achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea .Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Evaluation
Multisubstituted 2-aminothiophenes have been utilized in the synthesis of various heterocyclic compounds, including pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives. These compounds have been evaluated for their antimicrobial properties, showcasing the potential use of similar compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, Elnagdi, Mahmoud, 2012).
QSAR Studies and Antibacterial Agents
Derivatives of thiazolidines and azetidines, similar in structural complexity to the mentioned compound, have been synthesized and evaluated for their antibacterial activity. QSAR studies of these compounds provide insights into how structural and physicochemical parameters influence antibacterial efficacy (Desai, Shah, Bhavsar, Saxena, 2008).
Synthesis and Antimicrobial Activities of Imide and Schiff's Base Derivatives
The synthesis of imide and Schiff's base derivatives from compounds with structural similarities to the one has been explored. These synthesized compounds have shown promising antimicrobial activities, comparable to standard antibiotics (Sabry, Flefel, Al-Omar, Amr, 2013).
Antitumor Activity
Some thienopyridine and pyridothienopyrimidine derivatives have been synthesized with the expectation of antitumor activity. These compounds have undergone tests against liver tumor cell lines, indicating potential for cancer treatment research (Kadah, 2016).
Crystal Structure Determination
Crystal structures of compounds containing the diaminopyrimidin-2-ylsulfanyl moiety have been determined, providing insights into the molecular conformations and interactions important for the biological activity of these compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, Velmurugan, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-2-3-11-26-20(28)18-17(13-7-6-10-23-19(13)30-18)25-21(26)29-12-16(27)24-15-9-5-4-8-14(15)22/h4-10H,2-3,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOYIUBDUJICOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Tert-butylpyridazin-3-yl)-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2744077.png)
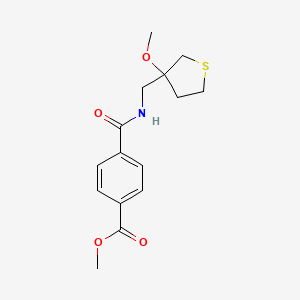


![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)

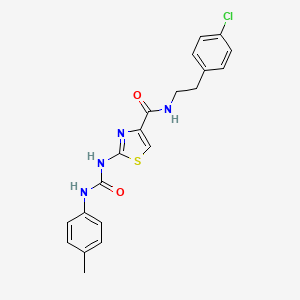
![5-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2744087.png)
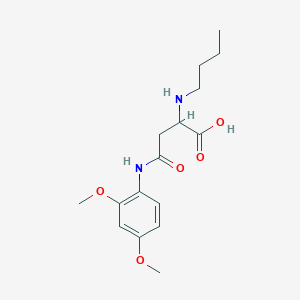
![Methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2744093.png)
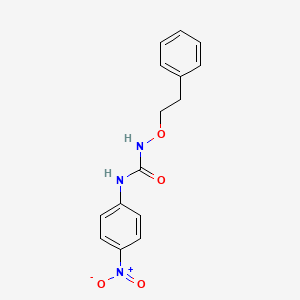
![4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine](/img/structure/B2744098.png)
